N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H15FN6O3S and its molecular weight is 438.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.09103770 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CCG-32945, also known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide, primarily targets the Rho/MRTF/SRF transcription pathway . This pathway is involved in regulating various cellular functions, including cell migration . The key effectors in this pathway are RhoA, MRTF-A, and MRTF-B .
Mode of Action
CCG-32945 interacts with its targets by inhibiting the Rho/MRTF/SRF signaling pathway . This inhibition mechanism has been demonstrated in normal cell lines of human lung fibroblasts and mouse myoblasts . The compound specifically inhibits RhoA, MRTF-A, and MRTF-B downstream signaling .
Biochemical Pathways
The Rho/MRTF/SRF pathway plays a crucial role in cellular functions and disease processes. Inhibition of this pathway by CCG-32945 affects mitochondrial function . The compound regulates genes involved in mitochondrial function and dynamics, repressing oxidative phosphorylation and increasing glycolysis . It also hyperacetylates histone H4K12 and H4K16 .
Result of Action
The inhibition of the Rho/MRTF/SRF pathway by CCG-32945 leads to changes in mitochondrial function. These changes include the repression of oxidative phosphorylation and an increase in glycolysis . The compound also induces oxidative stress by inhibiting all the complexes of mitochondrial electron transport chains .
Biochemical Analysis
Biochemical Properties
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with hydrolases, which are enzymes that catalyze the hydrolysis of chemical bonds . The nature of these interactions involves binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions. These interactions can significantly influence various metabolic pathways and cellular processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, the compound can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can activate or inhibit signaling pathways by interacting with receptors or other signaling proteins, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways and enhancement of cellular functions . At higher doses, the compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the metabolism of carbohydrates, lipids, and amino acids by modulating the activity of key enzymes in these pathways. Additionally, it can affect the levels of specific metabolites, leading to changes in cellular energy production and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of the compound can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular processes. The subcellular localization of the compound can influence its activity and function, as well as its interactions with other biomolecules.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O3S/c21-12-1-4-14(5-2-12)27-19-18(25-26-27)20(23-11-22-19)31-10-17(28)24-13-3-6-15-16(9-13)30-8-7-29-15/h1-6,9,11H,7-8,10H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTRDWVCMRWXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.